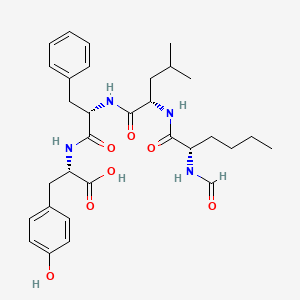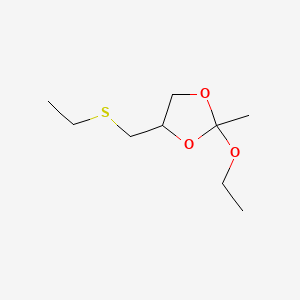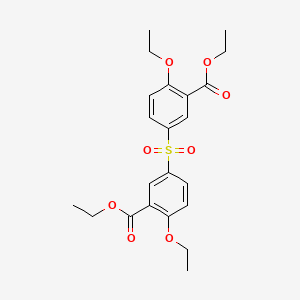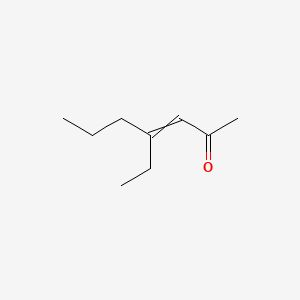
4-Ethylhept-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O It is a ketone with a double bond and an ethyl group attached to the heptane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylhept-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For example, the reaction between 4-ethylpentanal and acetone in the presence of a base like sodium hydroxide can produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Ethylhept-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens or hydrogen halides can be used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
科学的研究の応用
4-Ethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethylhept-3-en-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. The double bond in the compound also allows it to participate in addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylhept-3-ene: Similar structure but lacks the ketone group.
Uniqueness: 4-Ethylhept-3-en-2-one is unique due to its combination of a ketone group and a double bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
4-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-6-9(5-2)7-8(3)10/h7H,4-6H2,1-3H3 |
InChIキー |
MCNHFDAOCWJZMS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=CC(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)

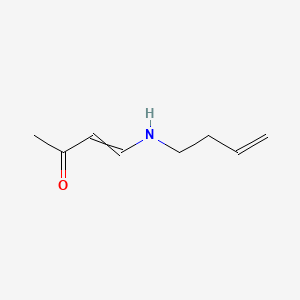
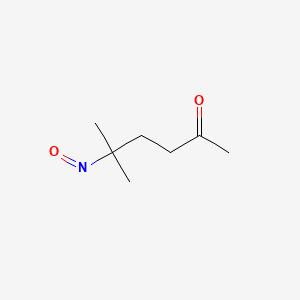
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)

